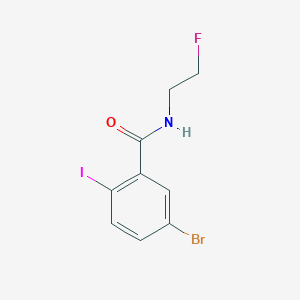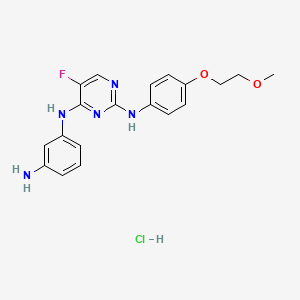
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine
Vue d'ensemble
Description
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine, or 5-Bromo-4-methylpyridin-2-ylcyclopropane-1-amine (BMP2CA), is an organic compound that has been used in numerous scientific research studies. BMP2CA has been studied for its potential applications in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine is a key intermediate in the synthesis of various novel pyridine derivatives with potential biological activities. For example, Ahmad et al. (2017) described the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to produce new pyridine derivatives. These compounds were studied for their potential as chiral dopants in liquid crystals and for various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Structural Characterization and Molecular Analysis
The compound's structural properties, particularly in its derivatives, have been the focus of research as well. Böck et al. (2020) conducted a study on the structural characterization of various derivatives, including 1-(4-methylpyridin-2-yl)thiourea, examining their crystalline forms and intermolecular hydrogen bonding patterns (Böck et al., 2020).
Catalytic Applications
Research has also explored the role of pyridine nitrogen in palladium-catalyzed reactions. Ahmad et al. (2019) investigated the palladium-catalyzed hydrolysis of imines using 4-methylpyridin-2-amine, providing insight into the mechanistic aspects of such reactions (Ahmad et al., 2019).
Ring-Opening Reactions
The compound has also been studied in the context of ring-opening reactions. Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening of cyclopropanes, applying this methodology in the synthesis of certain inhibitors (Lifchits & Charette, 2008).
Heterocyclization Reactions
Aquino et al. (2015) presented a method for synthesizing pyrroles through heterocyclization reactions involving 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, demonstrating the versatility of these reactions (Aquino et al., 2015).
Propriétés
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-4-8(9(11)2-3-9)12-5-7(6)10/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNHIAGGNCJEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)
![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)




![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)

![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)

